1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine
Overview
Description
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C11H13F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further linked to a piperazine ring
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as palladium-catalyzed cross-coupling, to form more complex molecules
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium complexes, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The sulfonyl group may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine can be compared with other sulfonyl piperazine derivatives, such as:
- 1-[4-(Methyl)benzenesulfonyl]piperazine
- 1-[4-(Chloromethyl)benzenesulfonyl]piperazine
- 1-[4-(Fluoromethyl)benzenesulfonyl]piperazine
These compounds share a similar core structure but differ in the substituents attached to the benzenesulfonyl group. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it distinct from its analogs .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-1-3-10(4-2-9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBFRFABWYXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793679-07-9 | |
Record name | 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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